N-(4-(3-methoxypyrrolidin-1-yl)phenyl)pentanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-(3-methoxypyrrolidin-1-yl)phenyl)pentanamide, commonly known as MPHP-2201, is a synthetic cannabinoid that has gained attention in recent years due to its potential therapeutic applications. It is a potent agonist of the CB1 and CB2 receptors, which are responsible for the effects of cannabinoids on the body.
Aplicaciones Científicas De Investigación
Anthelmintic Properties
N-(4-Methoxyphenyl)pentanamide, a simplified derivative of albendazole, displays anthelmintic properties against the nematode Toxocara canis. The study demonstrates that this compound affects the viability of parasites in a time- and concentration-dependent manner, similar to albendazole, but with lower cytotoxicity to human and animal cell lines. This suggests its potential as a novel anthelmintic agent with an excellent drug-likeness profile, adhering to major pharmaceutical companies' filters. It represents a promising direction in the discovery of new treatments for parasitic helminth infections, which have significant health, social, and economic impacts worldwide (Silva et al., 2022).
Antimicrobial and Neuroprotective Effects
A series of N-(substituted benzothiazol-2-yl)amide derivatives, including compounds with similar structural motifs to N-(4-(3-methoxypyrrolidin-1-yl)phenyl)pentanamide, were synthesized and evaluated for their anticonvulsant and neuroprotective effect. One such compound demonstrated promising neuroprotective effects by lowering levels of malondialdehyde (MDA) and lactate dehydrogenase (LDH), representing potential leads in the search for effective anticonvulsants with neuroprotective effects (Hassan et al., 2012).
Biomedical Applications
The copolymerization of N-vinylpyrrolidone with maleic anhydride, functionalized with antimicrobial and antifungal 2-amino-5-(4-methoxy-phenyl)-1,3,4-oxadiazole, showcases potential biomedical applications, particularly in drug delivery. This demonstrates the versatility of incorporating the methoxypyrrolidinyl phenyl moiety into polymers for enhanced biomedical functionalities (Damaceanu et al., 2012).
Cognitive Enhancement
Compounds structurally related to N-(4-(3-methoxypyrrolidin-1-yl)phenyl)pentanamide have been identified as potent, selective antagonists with cognitive-enhancing properties in animal models. This suggests potential therapeutic applications in disorders characterized by cognitive deficits, such as Alzheimer's disease and schizophrenia (Hirst et al., 2006).
Mecanismo De Acción
Target of Action
N-(4-(3-methoxypyrrolidin-1-yl)phenyl)pentanamide primarily targets the D3 dopamine receptor . The D3 dopamine receptor is a potential therapeutic target for the treatment of substance use disorder .
Mode of Action
The compound interacts with its target, the D3 dopamine receptor, as a potent ligand . It has a high level of selectivity for D3 over D2 . This interaction results in changes in the receptor’s activity, which can influence various physiological processes.
Biochemical Pathways
The compound’s interaction with the D3 dopamine receptor affects the dopamine signaling pathway . Dopamine is a neurotransmitter that has a significant impact on movement, behavioral motivations, and learning . The compound’s action can lead to an amplification of dopamine signaling .
Pharmacokinetics
It’s worth noting that the compound’s solubility can influence itsAbsorption, Distribution, Metabolism, and Excretion (ADME) properties
Result of Action
The result of the compound’s action is the modulation of the D3 dopamine receptor’s activity. This modulation can lead to changes in dopamine signaling, which can have various molecular and cellular effects . For instance, it can influence behavioral motivations and learning processes .
Propiedades
IUPAC Name |
N-[4-(3-methoxypyrrolidin-1-yl)phenyl]pentanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-3-4-5-16(19)17-13-6-8-14(9-7-13)18-11-10-15(12-18)20-2/h6-9,15H,3-5,10-12H2,1-2H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPYDQVGBMXRCQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=CC=C(C=C1)N2CCC(C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(3-methoxypyrrolidin-1-yl)phenyl)pentanamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.